molecular formula C16H20 B12544569 3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene CAS No. 143950-47-4

3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene

Cat. No.: B12544569
CAS No.: 143950-47-4
M. Wt: 212.33 g/mol
InChI Key: QXKOIRGCXHAYLU-UHFFFAOYSA-N
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Description

3,7,7-Trimethyl-2-phenylbicyclo[410]hept-3-ene is an organic compound with a unique bicyclic structure It is characterized by the presence of three methyl groups and a phenyl group attached to a bicycloheptene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 2-phenyl-2-propen-1-ol with a strong acid catalyst, such as sulfuric acid, to induce cyclization and form the bicyclic structure. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    3-Carene: A bicyclic monoterpene with a similar structure but lacking the phenyl group.

    4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one: A related compound with a ketone functional group instead of a phenyl group.

Uniqueness

3,7,7-Trimethyl-2-phenylbicyclo[410]hept-3-ene is unique due to the presence of both the phenyl group and the bicyclic structure, which confer distinct chemical and physical properties

Properties

CAS No.

143950-47-4

Molecular Formula

C16H20

Molecular Weight

212.33 g/mol

IUPAC Name

3,7,7-trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene

InChI

InChI=1S/C16H20/c1-11-9-10-13-15(16(13,2)3)14(11)12-7-5-4-6-8-12/h4-9,13-15H,10H2,1-3H3

InChI Key

QXKOIRGCXHAYLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2C(C1C3=CC=CC=C3)C2(C)C

Origin of Product

United States

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